molecular formula C17H18Cl3N B3430069 舍曲林 CAS No. 79617-95-1

舍曲林

货号: B3430069
CAS 编号: 79617-95-1
分子量: 342.7 g/mol
InChI 键: BLFQGGGGFNSJKA-XHXSRVRCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Target of Action

Sertraline, commonly known as a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) . SERT is an integral membrane protein that mediates the reuptake of the neurotransmitter serotonin at presynaptic nerve terminals in the brain .

Mode of Action

Sertraline works by inhibiting the reuptake of serotonin into neurons, thus enhancing serotoninergic transmission . This inhibition increases the amount of serotonin available, improving the transmission of messages between neurons . It’s important to note that several weeks of therapy with sertraline may be required before beneficial effects are noticed .

Biochemical Pathways

Sertraline undergoes extensive first-pass metabolism. The principal metabolic pathway for sertraline is N-demethylation to form N-desmethylsertraline, which is much less potent in its pharmacological activity than sertraline . In addition to N-demethylation, sertraline metabolism involves N-hydroxylation, oxidative deamination, and finally, glucuronidation . The metabolism of sertraline is mainly catalyzed by CYP3A4 and CYP2B6 , with some activity accounted for by CYP2C19 and CYP2D6 .

Pharmacokinetics

Sertraline is slowly absorbed following oral administration and undergoes extensive first-pass oxidation to form N-desmethylsertraline, a weakly active metabolite that accumulates to a greater concentration in plasma than the parent drug at steady state . The elimination half-life of sertraline ranges from 22–36 hours, and once-daily administration is therapeutically effective . Steady-state plasma concentrations vary widely, up to 15-fold, in patients receiving usual antidepressant dosages between 50 and 150 mg/day .

Result of Action

Sertraline has been found to decrease cell viability, proliferation, migration, and invasion, induce apoptosis, and cause cell cycle arrest in different types of cancer cells . It also targets intracellular vesiculogenic membranes and inhibits serine/glycine synthesis enzymes .

Action Environment

Environmental factors can influence the action of sertraline. For instance, photodegradation, a process where drugs undergo degradation when exposed to light, can affect the environmental impact of sertraline . Moreover, sertraline can persist in surface water ecosystems for a significant period due to its resistant nature . This drug can pose a threat to the environment, wildlife, and even humans .

生化分析

Biochemical Properties

Sertraline interacts with various enzymes, proteins, and other biomolecules in the body. It primarily functions by inhibiting the reuptake of serotonin, thereby increasing the levels of this neurotransmitter in the nervous system . The determination of Sertraline and its major metabolites provides useful information that may assist treatments, particularly during adverse reactions or lack of response to the applied therapy .

Cellular Effects

Sertraline influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By increasing serotonin levels, it can affect various cellular processes, including mood regulation, sleep, and appetite .

Molecular Mechanism

At the molecular level, Sertraline exerts its effects through binding interactions with the serotonin transporter, inhibiting the reuptake of serotonin. This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonergic neurotransmission .

Dosage Effects in Animal Models

The effects of Sertraline vary with different dosages in animal models. While low to moderate doses can have therapeutic effects, high doses may lead to toxic or adverse effects .

Metabolic Pathways

Sertraline is involved in various metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 system into desmethylsertraline, which has a much longer half-life .

Transport and Distribution

Sertraline is transported and distributed within cells and tissues through the bloodstream. It is highly bound to plasma proteins, particularly albumin and α1-acid glycoprotein .

Subcellular Localization

Sertraline is primarily localized in the liver, where it is metabolized. It can also be found in various other tissues due to its distribution through the bloodstream .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of sertraline involves several steps, starting from commercially available starting materials. One common synthetic route involves the reduction of a racemic tetralone precursor to yield a chiral alcohol, followed by oxidation to form an enantiopure ketone. This ketone is then subjected to reductive amination to produce sertraline .

Industrial Production Methods: In industrial settings, the production of sertraline often employs biocatalysis due to its high selectivity and efficiency. Enzymes such as ketoreductases are used to achieve the desired stereochemistry, and the process is optimized for large-scale production .

化学反应分析

Types of Reactions: Sertraline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, 2-azaadamantane-N-oxyl.

    Reduction: Ketoreductases, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major product of these reactions is sertraline itself, along with its intermediates such as the chiral alcohol and enantiopure ketone .

属性

IUPAC Name

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFQGGGGFNSJKA-XHXSRVRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79617-96-2 (Parent)
Record name Sertraline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1040243
Record name Sertraline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79559-97-0, 79617-89-3
Record name Sertraline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79559-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Sertraline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79617-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sertraline hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sertraline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sertraline hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sertraline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SERTRALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sertraline
Reactant of Route 2
Reactant of Route 2
Sertraline
Reactant of Route 3
Sertraline
Reactant of Route 4
Reactant of Route 4
Sertraline
Reactant of Route 5
Sertraline
Reactant of Route 6
Sertraline
Customer
Q & A

A: Sertraline is classified as a selective serotonin reuptake inhibitor (SSRI) [1-16]. It primarily acts by inhibiting the serotonin transporter (SERT), a protein responsible for removing serotonin from the synapse, the space between nerve cells [, ]. This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission [1-3, 5, 16-20].

A: Sertraline has a molecular formula of C17H17Cl2N and a molecular weight of 306.23 g/mol [].

A: Yes, several studies utilize High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV spectrophotometry and electron-capture detection, for the quantification of sertraline and its metabolites in biological samples [, , , ]. These techniques rely on specific spectroscopic properties of sertraline for detection and analysis.

ANone: Sertraline is not known to exhibit catalytic properties. As a pharmaceutical compound, its primary function is to modulate biological processes rather than catalyze chemical reactions.

A: While the provided research doesn't delve into specific computational studies, it highlights the importance of pharmacogenetic factors, such as CYP2D6*2 and CYP2C19 polymorphisms, in influencing sertraline clearance []. This suggests the potential for applying computational approaches, like QSAR modeling and molecular docking simulations, to further understand sertraline's interactions with its targets and predict its metabolic fate.

A: Although the provided research doesn't explicitly discuss sertraline analogues, it emphasizes the stereoselective nature of its biological activity. One study describes the separation of its four stereoisomers, (1S, 4S)-, (1R, 4R)-, (1S, 4R)-, and (1R, 4S)-isomers, highlighting the importance of the (1S, 4S) configuration for therapeutic efficacy []. This suggests that even minor changes in sertraline's three-dimensional structure can significantly affect its binding affinity to SERT and, consequently, its potency and selectivity.

A: One study investigated a novel Self-Micro Emulsifying Drug Delivery System (SMEDDS) for sertraline hydrochloride []. This formulation approach aims to enhance the solubility and bioavailability of the drug, potentially leading to improved therapeutic outcomes.

ANone: The research papers primarily focus on the scientific and clinical aspects of sertraline. Information on specific SHE regulations, compliance, and risk minimization practices is not discussed.

A: Sertraline is known to be slowly absorbed following oral administration, reaching peak plasma concentrations between 6 and 8 hours []. It exhibits high plasma protein binding (up to 97%) and undergoes extensive first-pass metabolism, primarily through demethylation to its active metabolite, N-desmethylsertraline []. Both sertraline and N-desmethylsertraline are further metabolized through hydroxylation and conjugation, with a terminal elimination half-life of approximately 26 hours [].

A: Yes, genetic polymorphisms in drug-metabolizing enzymes significantly influence sertraline clearance. For example, individuals carrying the CYP2D6*2 polymorphism exhibit a 23.1% decrease in sertraline clearance compared to those without this polymorphism []. Similarly, patients with intermediate or poor CYP2C19 metabolizer phenotypes show reduced sertraline clearance, requiring dose adjustments to achieve therapeutic levels [].

A: N-desmethylsertraline possesses pharmacological activity comparable to sertraline, contributing to the drug's prolonged therapeutic effect [, , ]. The formation of this active metabolite is influenced by genetic variations in metabolizing enzymes, leading to interindividual differences in sertraline's pharmacokinetic and pharmacodynamic profile [, ].

A: The forced swim test, a widely used preclinical model for assessing antidepressant activity, is frequently employed to evaluate sertraline's effects on behavioral despair in rodents []. Studies have consistently shown that sertraline significantly reduces immobility time in this test, indicating its potential to alleviate depressive symptoms [, ].

A: Numerous randomized controlled trials have demonstrated sertraline's efficacy in treating major depressive disorder in various patient populations, including adults [, , , , , , ] and the elderly [, ]. These trials have shown that sertraline effectively reduces depressive symptoms, as measured by validated scales like the Hamilton Depression Rating Scale (HAMD) and Clinical Global Impression (CGI) scales [, , , , , , , ].

A: While the provided research doesn't extensively cover resistance mechanisms, it highlights that a significant portion of patients with major depressive disorder do not achieve adequate response to SSRI monotherapy, including sertraline [, , , , ]. Factors contributing to treatment resistance in depression are complex and multifaceted, potentially involving genetic variability in drug targets, altered neurotransmitter systems, and individual differences in disease pathophysiology [, , , , ].

ANone: The provided research primarily focuses on the therapeutic benefits and mechanisms of sertraline. Detailed information regarding its toxicology, adverse effects, and safety profile, including potential long-term effects, is not discussed in these studies.

ANone: The research papers primarily focus on the pharmacological and clinical aspects of sertraline. Specific details regarding these aspects are limited or not addressed within the provided research context.

A: The introduction of sertraline and other SSRIs marked a significant milestone in the treatment of depression and other psychiatric disorders [1-3, 5, 8, 14, 16-20]. These drugs offered improved tolerability and a more favorable side effect profile compared to previous generations of antidepressants, such as tricyclic antidepressants and monoamine oxidase inhibitors [, , , ]. Research on sertraline has also highlighted the importance of personalized medicine, as genetic variations in drug-metabolizing enzymes influence its pharmacokinetic profile, emphasizing the need for individualized treatment approaches to optimize efficacy and minimize adverse effects [].

A: The study of sertraline exemplifies the collaborative nature of modern pharmaceutical research, involving expertise from pharmacology, medicinal chemistry, clinical medicine, neuroscience, and genetics [1-20]. For instance, understanding sertraline's mechanism of action requires insights from pharmacology and neuroscience, while optimizing its formulation and delivery relies on collaborations between pharmaceutical scientists and medicinal chemists [, , , ]. Additionally, investigating the influence of genetic factors on sertraline's pharmacokinetics and efficacy necessitates collaboration between geneticists and clinicians [, ]. These cross-disciplinary efforts are crucial for advancing our understanding of sertraline's therapeutic potential and developing novel treatment strategies for depression and other mental health conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。